molecular formula C14H21BrN2O2S3 B2492305 5-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 2034325-59-0

5-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2492305
CAS RN: 2034325-59-0
M. Wt: 425.42
InChI Key: GDRSQAVXHQUCCK-UHFFFAOYSA-N
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Description

The compound "5-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide" is a part of a broader category of sulfonamide derivatives, known for their diverse chemical properties and potential applications in various fields of chemistry and pharmacology. Sulfonamides are a group of compounds featuring a sulfonamide group (-SO2NH2), a fundamental moiety for many synthetic drugs and materials.

Synthesis Analysis

The synthesis of thiophene sulfonamide derivatives, including compounds similar to the target molecule, often involves the Suzuki cross-coupling reaction. This method allows the coupling of aryl boronic acids and esters with bromothiophene-2-sulfonamide under mild conditions, facilitating the creation of a wide range of sulfonamide derivatives with varied functional groups (Noreen et al., 2017).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be extensively analyzed using spectroscopic techniques and X-ray crystallography. These analyses reveal crucial details about the conformation of the piperidine ring, the tetrahedral geometry around the sulfur atom, and intermolecular hydrogen bonding patterns, which are pivotal in understanding the compound's reactivity and interaction capabilities (S. Naveen et al., 2015).

Chemical Reactions and Properties

The reactivity of thiophene sulfonamide derivatives involves various nucleophilic substitutions and cycloaddition reactions. These reactions are influenced by the electronic effects of different functional groups attached to the aromatic ring, demonstrating the compound's versatile chemical reactivity. Such properties enable the synthesis of complex molecules with potential biological activities (Spinelli et al., 1968).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure of sulfonamide derivatives are closely related to their molecular structure. For instance, the crystal and molecular structure studies of related compounds have shown that the piperidine ring often adopts a chair conformation, and the molecular geometry around sulfur atoms is distorted tetrahedral, affecting their physical state and solubility (S. Naveen et al., 2015).

Chemical Properties Analysis

Sulfonamide derivatives exhibit a wide range of chemical properties, including nucleophilic substitution reactions, ability to form hydrogen bonds, and engagement in cycloaddition reactions. These properties are significantly affected by the nature and position of substituents on the thiophene ring, influencing the compound's overall chemical behavior and potential applications in synthetic and medicinal chemistry (Spinelli et al., 1968).

Scientific Research Applications

Synthetic Chemistry

The compound "5-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide" and its derivatives are utilized in synthetic chemistry for the creation of various biologically active molecules. For example, Noreen et al. (2017) described the synthesis of thiophene sulfonamide derivatives through Suzuki cross-coupling reactions. These compounds were tested for urease inhibition and hemolytic activities, indicating their potential in medicinal chemistry (Noreen et al., 2017).

Biological Activities

The derivatives of "5-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide" exhibit a range of biological activities. For instance, compounds synthesized using similar thiophene sulfonamide structures have been evaluated for their antibacterial properties and urease inhibition potential, suggesting their applicability in developing new antimicrobial agents (Noreen et al., 2017).

Pharmaceutical Applications

The structural features of "5-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide" make it a valuable scaffold for the development of new pharmaceutical compounds. For example, the research by Canale et al. (2016) explored the N-alkylation of the sulfonamide moiety in a group of arylsulfonamide derivatives, leading to the identification of compounds with potent 5-HT7 receptor antagonist properties. Such findings underscore the compound's potential in creating novel treatments for CNS disorders (Canale et al., 2016).

properties

IUPAC Name

5-bromo-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O2S3/c15-13-1-2-14(21-13)22(18,19)16-9-11-3-6-17(7-4-11)12-5-8-20-10-12/h1-2,11-12,16H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRSQAVXHQUCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

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